molecular formula C13H22N4O3 B2535630 tert-butyl N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]carbamate CAS No. 2108456-95-5

tert-butyl N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]carbamate

Cat. No.: B2535630
CAS No.: 2108456-95-5
M. Wt: 282.344
InChI Key: HATRFMKTIKBZFA-UHFFFAOYSA-N
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Description

The compound “tert-butyl N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]carbamate” is a complex organic molecule. It contains a tert-butyl carbamate group, a 5-methyl-1,3,4-oxadiazol-2-yl group, and a piperidin-4-yl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The tert-butyl carbamate group, the 5-methyl-1,3,4-oxadiazol-2-yl group, and the piperidin-4-yl group would each contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its constituent groups. For example, the tert-butyl carbamate group might be involved in reactions with various aryl halides .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its density, melting point, boiling point, flash point, vapor pressure, and refractive index would all be determined by the arrangement and characteristics of its constituent groups .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of similar carbamate derivatives and compounds with oxadiazole moieties have been extensively studied. For instance, Sanjeevarayappa et al. synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate through a condensation reaction and characterized it using various spectroscopic techniques including LCMS, NMR, IR, and XRD, highlighting the compound's crystalline structure and potential for further biological evaluation due to its moderate anthelmintic activity (Sanjeevarayappa et al., 2015). Additionally, Das et al. synthesized two carbamate derivatives with complex hydrogen bonding patterns and analyzed their molecular structures using single-crystal X-ray diffraction, shedding light on the potential for designing compounds with specific interaction capabilities (Das et al., 2016).

Potential Biological Activities

While direct studies on tert-butyl N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]carbamate are not available, related compounds have been explored for their biological activities. For example, compounds with oxadiazole moieties have been investigated for their antibacterial and anthelmintic activities, as demonstrated by the synthesis and biological evaluation of similar compounds by Sanjeevarayappa et al. (Sanjeevarayappa et al., 2015). These studies suggest that this compound could also exhibit interesting biological properties, warranting further investigation.

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the environment in which it is used. It could potentially form coordination bonds with transition metals and participate in various organic synthesis reactions .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It could potentially be irritating to the eyes and skin. Appropriate personal protective equipment, such as gloves and safety glasses, should be used when handling this compound .

Properties

IUPAC Name

tert-butyl N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O3/c1-9-15-16-11(19-9)17-7-5-10(6-8-17)14-12(18)20-13(2,3)4/h10H,5-8H2,1-4H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATRFMKTIKBZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)N2CCC(CC2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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